molecular formula C16H17ClN2O4S2 B2721345 N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941987-87-7

N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide

Cat. No.: B2721345
CAS No.: 941987-87-7
M. Wt: 400.89
InChI Key: KGTZXXDKTKWLGM-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry. Its structure incorporates a 4-methylthiazole ring, a (4-chlorophenyl)sulfonyl group, and a butanamide linker. The 2-aminothiazole scaffold is a recognized pharmacophore in drug discovery due to its wide spectrum of biological activities . Thiazole derivatives have been extensively investigated and shown to possess antitumor, antiviral, antibacterial, and anti-inflammatory properties, making them a versatile core structure for developing new therapeutic agents . This compound is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as its stability and reactivity may be sensitive to strong acids, bases, and oxidizing agents. Data on its specific mechanism of action, pharmacokinetics, and toxicity profile are areas for ongoing investigation.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-10-15(11(2)20)24-16(18-10)19-14(21)4-3-9-25(22,23)13-7-5-12(17)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTZXXDKTKWLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring can be formed through cyclization reactions.

    Sulfonylation: The 4-chlorophenylsulfonyl group can be introduced via sulfonylation reactions using 4-chlorobenzenesulfonyl chloride in the presence of a base.

    Butanamide Formation: The final step involves the coupling of the thiazole derivative with a butanamide moiety, which can be achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the acetyl group can be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a lead compound for drug development, particularly for its potential anti-inflammatory or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The compound’s uniqueness lies in its acetylated thiazole ring and para-chlorophenylsulfonyl group. Key comparisons with analogs (e.g., from Molecules 2014 ) include:

Compound ID Thiazole Substituents Sulfonyl Group Molecular Weight (g/mol) Solubility Profile
Target Compound 5-acetyl, 4-methyl 4-chlorophenyl ~423.91 (calculated) Moderate (acetonitrile)
Analog 19 2-alkylthio, 4-chloro, 5-methyl 4-methyl-1-oxophthalazin-2-yl ~450–480 (estimated) High (ethanol)
Analog 23 2-alkylthio, 4-chloro, 5-methyl Varied alkylthio groups ~420–440 (estimated) Low (benzene)

Key Observations :

  • The acetyl group on the thiazole ring may enhance metabolic stability compared to alkylthio or chloro substituents in analogs, reducing susceptibility to oxidative degradation.
  • The 4-chlorophenylsulfonyl group improves lipophilicity and target binding affinity relative to non-halogenated sulfonamides .

Electronic and Steric Effects

Computational analysis using tools like Multiwfn can predict electronic properties:

  • Electrostatic Potential (ESP): The acetyl group introduces electron-withdrawing effects, polarizing the thiazole ring and enhancing hydrogen-bonding capacity at the sulfonyl oxygen.

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20ClN3O4SC_{18}H_{20}ClN_3O_4S, with a molecular weight of approximately 442.0 g/mol. It features a thiazole ring, a chlorophenyl sulfonamide group, and an acetyl moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC18H20ClN3O4S
Molecular Weight442.0 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
DensityNot available

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and urea metabolism, respectively .
  • Antibacterial Activity : Research indicates that this compound exhibits moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism involves disrupting bacterial cell wall synthesis or function .
  • Antiviral Properties : Some derivatives of thiazole compounds have displayed antiviral activity against viruses like the tobacco mosaic virus (TMV), suggesting potential applications in antiviral drug development .

Antimicrobial Activity

In a study assessing the antibacterial properties of various synthesized compounds, this compound demonstrated significant inhibition against several bacterial strains. The results are summarized in Table 2.

Table 2: Antibacterial Activity

Bacterial StrainInhibition Zone (mm)Activity Level
Salmonella typhi15Strong
Bacillus subtilis14Moderate
Escherichia coli10Weak
Staphylococcus aureus8Weak

Case Studies

  • Inhibition Studies : A series of compounds related to this compound were synthesized and evaluated for their AChE inhibitory activity. The most potent derivatives showed IC50 values significantly lower than standard inhibitors, indicating strong potential for treating conditions like Alzheimer’s disease .
  • BSA Binding Affinity : Binding studies with bovine serum albumin (BSA) revealed that these compounds have a high affinity for serum proteins, suggesting good bioavailability and distribution characteristics in vivo .

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